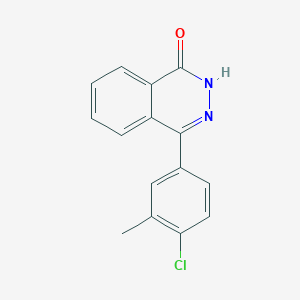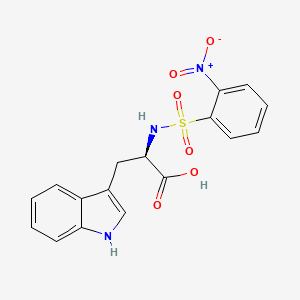
(R)-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid is a complex organic compound that features both indole and sulfonamide functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid typically involves multiple steps. One common method starts with the esterification of 2-(1H-indol-3-yl)acetic acid using a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide. The hydrazide is subsequently reacted with various arylsulfonyl chlorides in a sodium carbonate solution to afford the desired sulfonamido compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
®-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mécanisme D'action
The mechanism of action of ®-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can enhance binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Another compound with a similar propanoic acid backbone but different functional groups.
Phenylephrine Related Compound F: Shares structural similarities but differs in functional groups and biological activity.
Uniqueness
®-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid is unique due to its combination of indole and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H15N3O6S |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
(2R)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C17H15N3O6S/c21-17(22)14(9-11-10-18-13-6-2-1-5-12(11)13)19-27(25,26)16-8-4-3-7-15(16)20(23)24/h1-8,10,14,18-19H,9H2,(H,21,22)/t14-/m1/s1 |
Clé InChI |
KCOKHHAGIKJJBC-CQSZACIVSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Nitrophenyl)methyl]guanosine](/img/structure/B12915167.png)
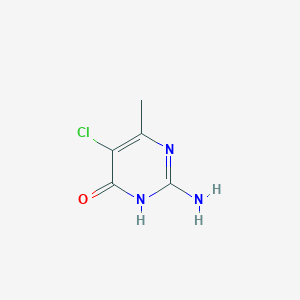
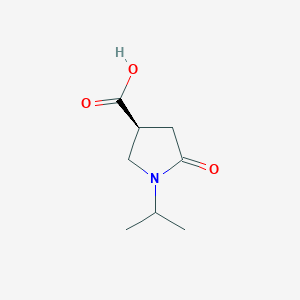
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclobutanecarboxamide](/img/structure/B12915186.png)
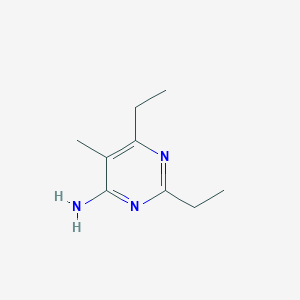
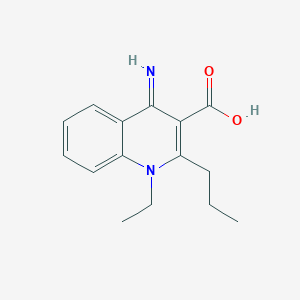
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N'-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide](/img/structure/B12915195.png)

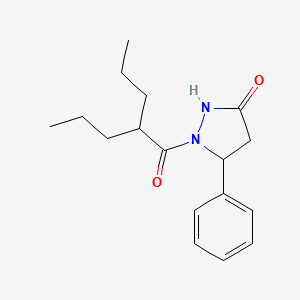
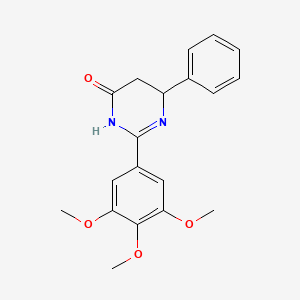
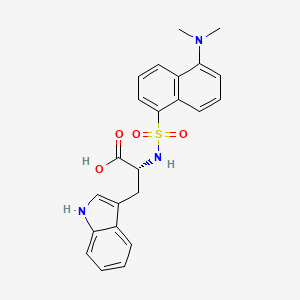
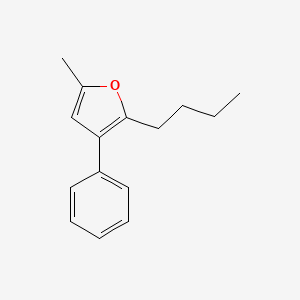
![1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915255.png)
